molecular formula C10H6Cl2N2O B13737783 5,7-Dichloroquinoline-3-carboxamide

5,7-Dichloroquinoline-3-carboxamide

Cat. No.: B13737783
M. Wt: 241.07 g/mol
InChI Key: JFYZBQBFOQMEKQ-UHFFFAOYSA-N
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Description

5,7-Dichloroquinoline-3-carboxamide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinoline-3-carboxamide typically involves the condensation of 2,6-diethylaniline with propoxyacetyl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reagents like LiAlH4 to modify the functional groups attached to the quinoline ring.

    Substitution: The chloro groups on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 is a widely used reducing agent for this compound.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroquinoline-3-carboxamide stands out due to its dual role in both medicinal and industrial applications. Its ability to modulate immune responses and inhibit specific proteins makes it a versatile compound for various research and development projects.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

5,7-dichloroquinoline-3-carboxamide

InChI

InChI=1S/C10H6Cl2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15)

InChI Key

JFYZBQBFOQMEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)C(=O)N)Cl)Cl

Origin of Product

United States

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